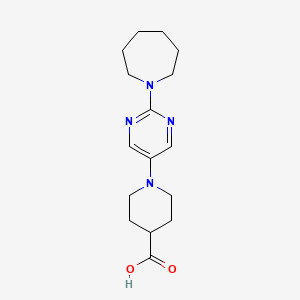
1-(2-Azepan-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azepan-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a combination of azepane, pyrimidine, and piperidine rings
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, pyrimidine derivatives, and azepane.
Stepwise Synthesis:
Industrial Production Methods:
Batch Processing: Involves the stepwise addition of reagents and intermediates in a controlled environment, ensuring high purity and yield.
Continuous Flow Synthesis: Utilizes automated systems to continuously feed reactants and remove products, enhancing efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products:
Oxidation Products: Piperidine N-oxide derivatives.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Substituted azepane derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with specific receptors in biological systems, influencing cellular processes.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and infections.
Industry:
Material Science: Utilized in the development of novel materials with specific properties, such as enhanced durability or reactivity.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azepane and piperidine rings may facilitate binding to active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid: Lacks the azepane ring, which may alter its binding affinity and biological activity.
1-(2-Azepan-1-ylpyrimidin-5-yl)piperidine-3-carboxylic acid: Differing position of the carboxylic acid group can influence its reactivity and interaction with biological targets.
Uniqueness:
Structural Complexity: The combination of azepane, pyrimidine, and piperidine rings in a single molecule is relatively rare, providing unique chemical and biological properties.
This detailed overview of 1-(2-Azepan-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid covers its synthesis, reactions, applications, and comparisons, providing a comprehensive understanding of this intriguing compound
Properties
IUPAC Name |
1-[2-(azepan-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-15(22)13-5-9-19(10-6-13)14-11-17-16(18-12-14)20-7-3-1-2-4-8-20/h11-13H,1-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVZEEHWZBKPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=N2)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














